

Spectroscopic Profile of N,N-Dimethyl-1,4-butanediamine: A Technical Guide

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Compound of Interest

Compound Name: 4-Dimethylaminobutylamine

Cat. No.: B1346629

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N,N-Dimethyl-1,4-butanediamine (also known as N,N'-dimethylputrescine), a diamine of interest in various chemical and pharmaceutical research fields. Due to the limited availability of directly published, comprehensive spectral datasets for this specific compound, this guide presents a combination of data from analogous compounds, predicted values based on established spectroscopic principles, and general experimental protocols applicable to the analysis of aliphatic amines.

Introduction

N,N-Dimethyl-1,4-butanediamine (CAS No: 111-51-3) is a derivative of putrescine, a naturally occurring polyamine. Its structure, featuring two secondary amine functionalities, makes it a valuable building block in organic synthesis and a subject of study in various biological and chemical contexts. Accurate spectroscopic characterization is crucial for its identification, purity assessment, and the study of its interactions. This guide covers the key spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data

The following tables summarize the expected and observed spectroscopic data for N,N-Dimethyl-1,4-butanediamine and its close analog, N,N,N',N'-tetramethyl-1,4-butanediamine, for

comparative purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum of N,N-Dimethyl-1,4-butanediamine is expected to be relatively simple, with signals corresponding to the N-methyl protons and the two types of methylene protons in the butane backbone. The chemical shifts are influenced by the electron-withdrawing effect of the nitrogen atoms.

Table 1: Predicted ¹H NMR Spectroscopic Data for N,N-Dimethyl-1,4-butanediamine

Protons	Predicted Chemical Shift (δ, ppm)	Predicted Multiplicity	Predicted Integration
N-CH ₃	2.4 - 2.6	Singlet	6H
N-CH ₂ -	2.5 - 2.7	Triplet	4H
-CH ₂ -CH ₂ -	1.5 - 1.7	Multiplet	4H
N-H	1.0 - 2.0	Broad Singlet	2H

Note: Predicted values are based on typical chemical shifts for aliphatic amines. The N-H proton signal is often broad and its chemical shift can vary with concentration and solvent.

For comparison, the reported ¹H NMR data for the analogous N,N,N',N'-tetramethyl-1,4-butanediamine shows a singlet for the N-methyl protons at approximately 2.21 ppm and multiplets for the methylene protons around 2.26 ppm and 1.48 ppm in CDCl₃.

¹³C NMR (Carbon-13 NMR): The proton-decoupled ¹³C NMR spectrum is expected to show three distinct signals corresponding to the three chemically different carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Spectroscopic Data for N,N-Dimethyl-1,4-butanediamine

Carbon	Predicted Chemical Shift (δ , ppm)
N-CH ₃	35 - 45
N-CH ₂ -	50 - 60
-CH ₂ -CH ₂ -	25 - 35

Note: Predicted values are based on typical chemical shifts for aliphatic amines.

Infrared (IR) Spectroscopy

The IR spectrum of N,N-Dimethyl-1,4-butanediamine, as a secondary amine, is expected to exhibit a characteristic N-H stretching absorption.

Table 3: Predicted Infrared (IR) Spectroscopic Data for N,N-Dimethyl-1,4-butanediamine

Functional Group	Predicted Absorption Range (cm ⁻¹)	Intensity
N-H Stretch	3300 - 3500	Weak to Medium
C-H Stretch (aliphatic)	2850 - 3000	Medium to Strong
N-H Bend	1550 - 1650	Medium
C-N Stretch	1000 - 1250	Medium

Note: As a secondary amine, a single N-H stretching band is expected.^[1] Tertiary amines lack an N-H bond and therefore do not show a band in this region.^[1]

Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry of N,N-Dimethyl-1,4-butanediamine is expected to show a molecular ion peak and characteristic fragmentation patterns, primarily through α -cleavage.

Table 4: Predicted Mass Spectrometry (MS) Data for N,N-Dimethyl-1,4-butanediamine

m/z	Proposed Fragment	Comments
116	$[\text{C}_6\text{H}_{16}\text{N}_2]^{+\bullet}$	Molecular Ion ($\text{M}^{+\bullet}$)
101	$[\text{M} - \text{CH}_3]^+$	Loss of a methyl group
87	$[\text{M} - \text{C}_2\text{H}_5]^+$	α -cleavage
72	$[\text{CH}_3\text{NHCH}_2\text{CH}_2]^+$	α -cleavage
58	$[\text{CH}_3\text{NHCH}_2]^+$	α -cleavage, likely base peak
44	$[\text{CH}_3\text{NH}]^+$	Further fragmentation

Note: The nitrogen rule states that a compound with an even number of nitrogen atoms will have an even nominal molecular weight.

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data for a liquid aliphatic amine like N,N-Dimethyl-1,4-butanediamine.

NMR Spectroscopy

Sample Preparation:

- Dissolve approximately 5-10 mg of N,N-Dimethyl-1,4-butanediamine in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3) in a standard 5 mm NMR tube.
- Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

Instrumentation and Data Acquisition:

- Spectrometer: A 300 MHz or higher field NMR spectrometer.
- ^1H NMR:
 - Acquire the spectrum using a standard pulse sequence.

- Typical spectral width: 0-10 ppm.
- Number of scans: 8-16.
- Relaxation delay: 1-2 seconds.
- ^{13}C NMR:
 - Acquire the spectrum with proton decoupling.
 - Typical spectral width: 0-150 ppm.
 - Number of scans: 128 or more, depending on the sample concentration.
 - Relaxation delay: 2-5 seconds.

Data Processing:

- Apply a Fourier transform to the acquired free induction decay (FID).
- Phase correct the spectrum.
- Calibrate the chemical shift scale to the reference signal (TMS at 0 ppm).
- Integrate the signals in the ^1H NMR spectrum.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

- Place a small drop of neat N,N-Dimethyl-1,4-butanediamine between two salt plates (e.g., NaCl or KBr).
- Gently press the plates together to form a thin liquid film.

Instrumentation and Data Acquisition:

- Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

- Method: Attenuated Total Reflectance (ATR) or transmission.
- Spectral Range: Typically 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
- A background spectrum of the clean ATR crystal or empty salt plates should be acquired and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction:

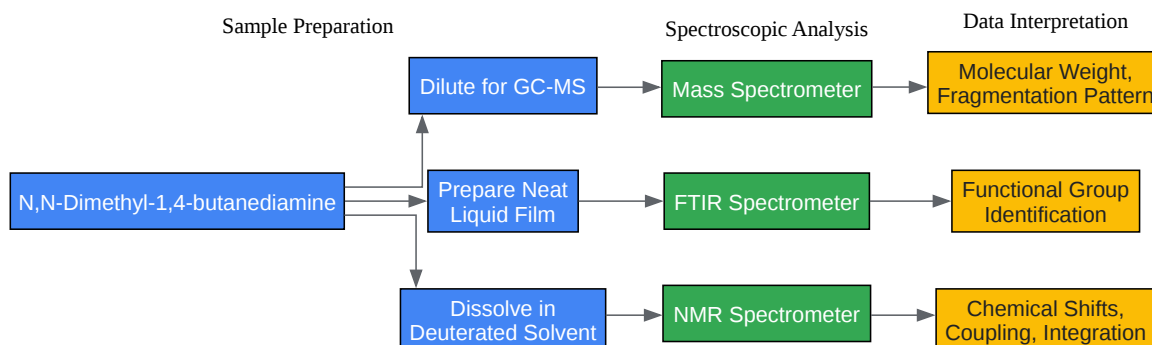
- Method: Direct infusion or via Gas Chromatography (GC-MS). For a relatively volatile liquid like N,N-Dimethyl-1,4-butanediamine, GC-MS is a suitable method.

Instrumentation and Data Acquisition:

- Mass Spectrometer: A mass spectrometer equipped with an Electron Ionization (EI) source.
- Ionization Energy: Standard 70 eV.
- Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or magnetic sector.
- Mass Range: Scan a range appropriate for the molecular weight, for instance, m/z 30-200.

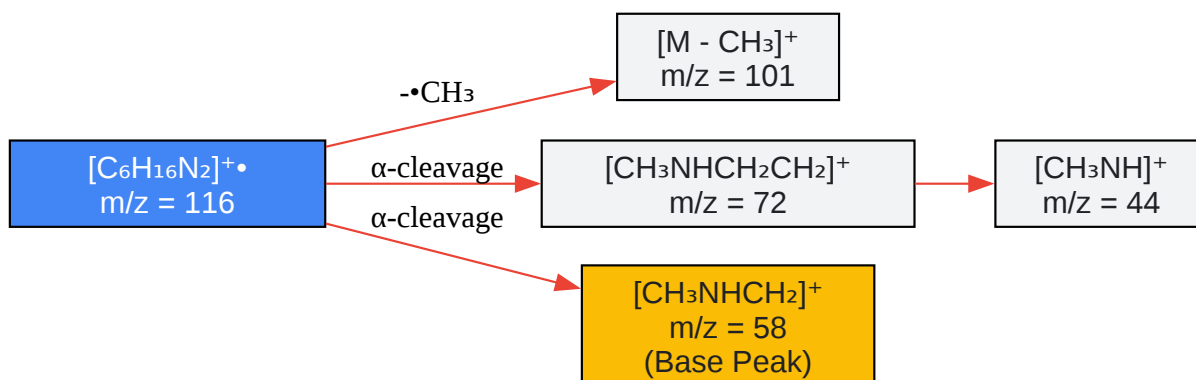
Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the predicted mass spectral fragmentation of N,N-Dimethyl-1,4-butanediamine.



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Caption: General workflow for the spectroscopic analysis of a chemical compound.



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Caption: Predicted major fragmentation pathway for N,N-Dimethyl-1,4-butanediamine in EI-MS.

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References

- 1. rsc.org [rsc.org]
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